4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one
Description
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a pyrrolidinone ring, and a brominated prop-2-enyl group
Properties
IUPAC Name |
4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O/c1-3-16-8-10-18(11-9-16)25-14-17(12-21(25)27)22-24-19-6-4-5-7-20(19)26(22)13-15(2)23/h4-11,17H,2-3,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQWTIBSISTXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the brominated prop-2-enyl group and the pyrrolidinone ring. Common reagents used in these reactions include bromine, ethylbenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
- 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)-2-pyrrolidinone
Uniqueness
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one is unique due to its specific structural features, such as the combination of a benzimidazole ring with a brominated prop-2-enyl group and a pyrrolidinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one , also known as a pyrrolidinone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
The compound belongs to the class of benzodiazoles , which are known for their diverse biological activities. The synthesis typically involves:
- Preparation of the Benzodiazole Core : This is achieved through the condensation of o-phenylenediamine with an appropriate aldehyde.
- Introduction of the Bromopropenyl Group : This is done via halogenation, often using N-bromosuccinimide (NBS).
- Formation of the Pyrrolidinone Ring : The final structure is completed by cyclization with a suitable amine.
Anticancer Properties
Research indicates that compounds with a benzodiazole core exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of Cell Proliferation : The compound may inhibit specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : It can trigger programmed cell death in cancerous cells by activating caspase pathways.
A study demonstrated that related benzodiazole derivatives showed IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Mechanism : It is believed to disrupt bacterial cell membranes or inhibit specific metabolic pathways.
- Effectiveness : Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into potential applications:
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The brominated propene structure allows for nucleophilic attack on enzymes, disrupting their function.
- Receptor Modulation : Binding to specific receptors can alter signaling pathways, leading to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
